1H-Indazole-3-methanol, alpha-methyl-

Chiral building block Enantioselective synthesis Asymmetric catalysis

1H-Indazole-3-methanol, alpha-methyl- (CAS 98952-79-5; systematic name 1-(1H-indazol-3-yl)ethan-1-ol) is a C3-substituted indazole derivative bearing a secondary alcohol on a chiral α-methyl carbon. With molecular formula C₉H₁₀N₂O, a molecular weight of 162.19 g·mol⁻¹, and a predicted LogP of approximately 1.1, the compound occupies a distinct physicochemical niche relative to the primary alcohol analog (1H-indazol-3-yl)methanol (CAS 64132-13-4).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 98952-79-5
Cat. No. B3392340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-methanol, alpha-methyl-
CAS98952-79-5
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=CC2=NN1)O
InChIInChI=1S/C9H10N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-6,12H,1H3,(H,10,11)
InChIKeyFINUIWMDVXUDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-methanol, alpha-methyl- (CAS 98952-79-5): Procurement-Relevant Identity and Baseline Properties


1H-Indazole-3-methanol, alpha-methyl- (CAS 98952-79-5; systematic name 1-(1H-indazol-3-yl)ethan-1-ol) is a C3-substituted indazole derivative bearing a secondary alcohol on a chiral α-methyl carbon. With molecular formula C₉H₁₀N₂O, a molecular weight of 162.19 g·mol⁻¹, and a predicted LogP of approximately 1.1, the compound occupies a distinct physicochemical niche relative to the primary alcohol analog (1H-indazol-3-yl)methanol (CAS 64132-13-4) [1]. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of phenol with improved metabolic stability [2]. This compound is supplied as a racemic mixture (typically at 98% purity) and is primarily utilized as a synthetic building block in the preparation of kinase inhibitors and other biologically active molecules .

Why 1H-Indazole-3-methanol, alpha-methyl- Cannot Be Replaced by (1H-Indazol-3-yl)methanol or Other Close Analogs


Generic substitution among indazole-3-methanol analogs fails because the α-methyl group in CAS 98952-79-5 simultaneously introduces four non-interchangeable features: (i) a chiral center that enables enantiomeric resolution into (R)- and (S)-configured intermediates (CAS 2227646-82-2 and 2227703-64-0, respectively), a capability entirely absent in the achiral primary alcohol (1H-indazol-3-yl)methanol (CAS 64132-13-4) ; (ii) a 72% increase in calculated LogP (1.1 versus 0.64 for the primary alcohol), which alters chromatographic retention, membrane partitioning, and solubility profiles [1]; (iii) conversion of the hydroxyl from a primary to a secondary alcohol, changing both the oxidation product (yielding 3-acetylindazole, CAS 4498-72-0, rather than indazole-3-carboxaldehyde) and the steric environment for downstream derivatization [2]; and (iv) a reduced boiling point (~362 °C versus ~380 °C at 760 mmHg), which has practical implications for purification by distillation [1]. These differences collectively preclude direct one-for-one substitution in synthetic routes optimized for a specific oxidation state and stereochemical configuration.

1H-Indazole-3-methanol, alpha-methyl- (CAS 98952-79-5): Quantitative Head-to-Head and Cross-Study Comparative Evidence


Chirality and Enantiomeric Resolution Capability Versus Achiral (1H-Indazol-3-yl)methanol

CAS 98952-79-5 (racemate) possesses a stereogenic center at the α-carbon bearing the methyl and hydroxyl substituents. This chirality has been exploited industrially, as evidenced by the independent registration and commercial availability of the single enantiomers: (1R)-1-(1H-indazol-3-yl)ethan-1-ol (CAS 2227646-82-2) and (1S)-1-(1H-indazol-3-yl)ethan-1-ol (CAS 2227703-64-0) . In contrast, (1H-indazol-3-yl)methanol (CAS 64132-13-4) is achiral and cannot be resolved into enantiomers for stereochemically controlled synthesis . The existence of three distinct CAS registry numbers for the racemate and both enantiomers provides unambiguous supply-chain traceability that is unavailable for the achiral primary alcohol.

Chiral building block Enantioselective synthesis Asymmetric catalysis

Lipophilicity (LogP) Differential: α-Methyl Indazole Alcohol vs. Primary Alcohol Analog

The α-methyl substitution increases the computed octanol/water partition coefficient (LogP) by approximately 0.46 log units compared to the des-methyl primary alcohol. CAS 98952-79-5 has a reported LogP of 1.1 [1], whereas (1H-indazol-3-yl)methanol (CAS 64132-13-4) has a LogP of 0.64 , as calculated by the XLogP3 or similar fragment-based method. This difference translates to an approximately 2.9-fold higher predicted partition coefficient into octanol for the α-methyl compound.

Lipophilicity Membrane permeability Drug-likeness

Boiling Point Reduction Facilitating Distillation-Based Purification

CAS 98952-79-5 exhibits a predicted boiling point of 362.0 ± 17.0 °C at 760 mmHg , which is approximately 18 °C lower than the 380.3 ± 17.0 °C predicted for (1H-indazol-3-yl)methanol (CAS 64132-13-4) . This lower boiling point is consistent with the reduced hydrogen-bonding capacity of a secondary alcohol relative to a primary alcohol in the condensed phase and provides a wider operational window for vacuum distillation or short-path distillation purification, particularly relevant at scale.

Purification Distillation Process chemistry

Density and Hydrogen-Bonding Character: Secondary vs. Primary Alcohol Profile

The α-methyl compound (CAS 98952-79-5) has a predicted density of 1.285 ± 0.06 g/cm³ , compared to 1.360 ± 0.06 g/cm³ for (1H-indazol-3-yl)methanol (CAS 64132-13-4) . This ~5.5% lower density reflects the loss of a strong intermolecular hydrogen-bonding interaction (secondary vs. primary alcohol OH). Additionally, the topological polar surface area (TPSA) remains identical at 48.9 Ų for both compounds, but the α-methyl group increases the fraction of sp³-hybridized carbons from 0.125 (one sp³ carbon out of eight) to 0.22 (two sp³ carbons out of nine) [1]. The identical pKa values for the indazole N–H proton (predicted 13.55 ± 0.40 for the α-methyl compound vs. 13.56 ± 0.10 for the primary alcohol) confirm that the α-methyl substitution does not alter the acid-base character of the indazole ring .

Physicochemical properties Formulation Crystallization

Synthetic Utility as a Redox Intermediate: Oxidation to 3-Acetylindazole

CAS 98952-79-5 serves as the direct reduced precursor to 3-acetylindazole (CAS 4498-72-0) via oxidation, and can itself be prepared by reduction of 3-acetylindazole [1]. This redox relationship places the compound on a well-characterized synthetic pathway relevant to kinase inhibitor programs. Patents from Boehringer Ingelheim describe substituted indazole intermediates structurally related to CAS 98952-79-5 as key precursors in the synthesis of CCR1 antagonists and other kinase-targeting agents [2]. The secondary alcohol oxidation state is distinct from the primary alcohol (1H-indazol-3-yl)methanol, which oxidizes to indazole-3-carboxaldehyde (CAS 5235-10-9) rather than the methyl ketone [1]. This difference dictates which downstream functionalization chemistry is accessible: the acetyl group enables condensation, reductive amination, and α-halogenation reactions that are not available from the aldehyde oxidation product of the primary alcohol.

Synthetic intermediate Kinase inhibitor Oxidation

1H-Indazole-3-methanol, alpha-methyl- (CAS 98952-79-5): Evidence-Based Research and Industrial Application Scenarios


Enantioselective Synthesis of Kinase Inhibitor Intermediates

The availability of both single enantiomers (R)-1-(1H-indazol-3-yl)ethan-1-ol (CAS 2227646-82-2) and (S)-1-(1H-indazol-3-yl)ethan-1-ol (CAS 2227703-64-0), derived from resolution of the racemate CAS 98952-79-5, enables stereochemically controlled synthesis of C3-chiral indazole-based kinase inhibitors . The indazole scaffold is a recognized pharmacophore in kinase drug discovery, and the chiral α-methyl alcohol serves as a handle for introducing stereodefined substituents via Mitsunobu reaction, etherification, or esterification without requiring asymmetric catalysis at a late stage [1]. This scenario is not addressable by the achiral primary alcohol (CAS 64132-13-4).

Controlled Oxidation to 3-Acetylindazole for Downstream Diversification

CAS 98952-79-5 can be selectively oxidized to 3-acetylindazole (CAS 4498-72-0) using mild oxidants such as MnO₂ or Swern conditions, providing access to a methyl ketone for further functionalization via α-bromination, aldol condensation, or reductive amination [2]. This oxidation pathway is orthogonal to that of the primary alcohol analog, which yields an aldehyde (indazole-3-carboxaldehyde, CAS 5235-10-9) under similar conditions [2]. Researchers synthesizing libraries of C3-functionalized indazoles should select the alcohol that maps to their desired downstream carbonyl electrophile.

Lipophilicity-Driven Property Optimization in Lead Compound Design

With a computed LogP of 1.1 (versus 0.64 for the des-methyl analog), CAS 98952-79-5 offers medicinal chemists a modular building block with intermediate lipophilicity suitable for optimizing the logD profile of lead compounds within the 'golden triangle' of oral drug space [3]. The α-methyl group increases sp³ carbon fraction to 0.22 (versus 0.125 for the primary alcohol), a parameter positively correlated with clinical progression rates in drug discovery pipelines . The compound thus provides a calculated balance between polarity (TPSA = 48.9 Ų) and lipophilicity that is distinct from both more polar (des-methyl) and more lipophilic (N-alkylated) indazole-3-methanol analogs.

Process Chemistry: Distillation-Friendly Intermediate with Reduced Boiling Point

The predicted boiling point of 362 °C for CAS 98952-79-5 is approximately 18 °C lower than that of the primary alcohol analog (380 °C), offering a practical advantage in large-scale purification by vacuum distillation . For process chemists scaling up indazole-based synthetic routes, this lower boiling point can reduce thermal degradation risk, lower energy input, and potentially enable separation from high-boiling reaction solvents or byproducts that would be impractical with the primary alcohol.

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